Chagreslactone

Description

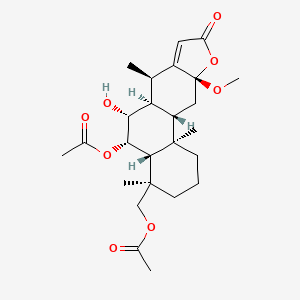

Structure

3D Structure

Properties

CAS No. |

799269-22-0 |

|---|---|

Molecular Formula |

C25H36O8 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

[(4R,5S,6R,6aS,7R,10aR,11bR)-5-acetyloxy-6-hydroxy-10a-methoxy-4,7,11b-trimethyl-9-oxo-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho[2,1-f][1]benzofuran-4-yl]methyl acetate |

InChI |

InChI=1S/C25H36O8/c1-13-16-10-18(28)33-25(16,30-6)11-17-19(13)20(29)21(32-15(3)27)22-23(4,12-31-14(2)26)8-7-9-24(17,22)5/h10,13,17,19-22,29H,7-9,11-12H2,1-6H3/t13-,17?,19-,20+,21+,22?,23-,24+,25+/m0/s1 |

InChI Key |

HDDNZVWBRRAOGK-QVANJIRPSA-N |

SMILES |

CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H]([C@H](C3[C@](CCC[C@@]3(C2C[C@@]4(C1=CC(=O)O4)OC)C)(C)COC(=O)C)OC(=O)C)O |

Canonical SMILES |

CC1C2C(CC3(C1=CC(=O)O3)OC)C4(CCCC(C4C(C2O)OC(=O)C)(C)COC(=O)C)C |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Caesalpinia minax & Chagreslactone: A Technical Deep Dive

This technical guide provides an in-depth analysis of Chagreslactone , a bioactive cassane-type diterpenoid isolated from the seeds of Caesalpinia minax (Hance). It is structured for researchers and drug development professionals, focusing on chemical identity, isolation protocols, biosynthetic origins, and pharmacological mechanisms.

Executive Summary

Caesalpinia minax Hance, known in Traditional Chinese Medicine (TCM) as "Ku-shi-lian," is a prolific source of cassane-type diterpenoids —a class of tricyclic secondary metabolites with significant anti-inflammatory and antiparasitic properties.[1][2][3] This compound , a specific furanoditerpenoid lactone within this class, has emerged as a compound of interest due to its structural complexity and potent biological activity, particularly in nitric oxide (NO) inhibition and potential antiprotozoal applications. This guide details the extraction, structural characterization, and mechanistic action of this compound.

Part 1: The Source – Caesalpinia minax[3][4][5][6]

Botanical & Ethnopharmacological Context

-

Medicinal Part: Seeds (Ku-shi-lian).[6]

-

Traditional Use: Historically administered for the treatment of dysentery, rheumatoid arthritis, and fever.[6]

-

Chemotaxonomy: The genus is chemically defined by the abundance of cassane diterpenoids , which serve as chemotaxonomic markers.[7] Unlike other Fabaceae species that may rely on flavonoids, C. minax invests heavily in the biosynthesis of these rearranged diterpenes.

Metabolite Profile

The seeds of C. minax are a "chemical factory" for diterpenoids. Research has isolated over 450 cassane-type compounds from the genus. These are categorized into:

-

Furanoditerpenoids: Containing a fused furan ring (e.g., Caesalpin A).

-

Butenolides: Containing an

-unsaturated lactone ring. -

This compound: A distinct metabolite bridging these structural features, often characterized as a cassane furanoditerpenoid lactone .

Part 2: The Metabolite – this compound[3]

Chemical Identity

This compound is a highly oxygenated diterpene. Its skeleton is derived from the pimarane precursor but features the unique methyl migration characteristic of cassanes (methyl group at C-13 and C-14).

| Property | Data |

| Compound Name | This compound |

| Chemical Class | Cassane-type Furanoditerpenoid Lactone |

| CAS Number | 799269-22-0 |

| Molecular Formula | |

| Key Structural Features | Tricyclic cassane core (A/B/C rings), Fused Furan ring, Lactone moiety |

| Stereochemistry | trans-fused A/B and B/C rings |

Structural Significance

The "lactone" suffix indicates the presence of a cyclic ester, likely formed via the oxidation of the furan ring or a hemiacetal precursor. This moiety is critical for biological reactivity, acting as a potential Michael acceptor for cysteine residues in target proteins (e.g., NF-kB pathway enzymes).

Part 3: Extraction & Isolation Protocol

Objective: Isolate high-purity this compound from C. minax seeds. Principle: Bioassay-guided fractionation utilizing the polarity gradient of cassane diterpenoids.

Step-by-Step Methodology

-

Raw Material Preparation:

-

Air-dry C. minax seeds and pulverize into a coarse powder (40 mesh).

-

Why: Maximizes surface area for solvent penetration while preventing fine particulate clogging during filtration.

-

-

Primary Extraction (Ethanol):

-

Macerate powder in 95% Ethanol (EtOH) (1:5 w/v) at room temperature for 72 hours (x3).

-

Concentrate combined filtrates under reduced pressure (Rotary Evaporator, <45°C) to obtain the crude extract.

-

Validation: Check Thin Layer Chromatography (TLC) for a complex spot pattern.

-

-

Liquid-Liquid Partitioning (Enrichment):

-

Suspend crude extract in

. -

Partition sequentially with:

-

Petroleum Ether (removes fats/waxes).

-

Ethyl Acetate (EtOAc) (Target Fraction).

-

n-Butanol (removes highly polar glycosides).

-

-

Critical Step: this compound concentrates in the EtOAc fraction .

-

-

Column Chromatography (Silica Gel):

-

Stationary Phase: Silica gel (200–300 mesh).

-

Mobile Phase: Gradient elution with Petroleum Ether : Acetone (from 10:1 to 1:1).

-

Action: Collect fractions based on TLC banding. This compound typically elutes in mid-polarity fractions.

-

-

Purification (HPLC):

-

System: Reversed-Phase HPLC (C18 column).

-

Mobile Phase:

(isocratic or gradient, typically 70-80% MeOH). -

Detection: UV at 210 nm (carbonyl absorption) and 254 nm (furan ring).

-

Result: Isolation of this compound as a white amorphous powder.

-

Visualization: Extraction Workflow

Figure 1: Bioassay-guided isolation workflow for this compound from C. minax seeds.

Part 4: Biosynthetic Pathway

The biosynthesis of this compound follows the general terpenoid pathway, diverging at the diterpene cyclase stage.

-

Precursor Assembly: Geranylgeranyl diphosphate (GGPP, C20) is cyclized to Copalyl diphosphate (CPP) .

-

Pimarane Formation: CPP is further cyclized to a Pimarane skeleton.

-

The "Cassane Shift": A critical methyl migration occurs (Me-13

C-14), distinguishing cassanes from pimaranes. -

Functionalization:

-

Oxidation forms the furan ring (from ring C/D).

-

Lactonization occurs, likely involving the oxidation of a hemiacetal intermediate, yielding This compound .

-

Visualization: Biosynthesis Logic

Figure 2: Proposed biosynthetic pathway from GGPP to this compound.

Part 5: Pharmacology & Mechanism of Action

Biological Activity Profile

-

Anti-inflammatory: this compound exhibits potent inhibition of Nitric Oxide (NO) production in LPS-induced RAW 264.7 macrophage cells.[3]

-

Antiparasitic: Studies on related sources (Myrospermum) indicate activity against Trypanosoma cruzi (Chagas disease) and Plasmodium falciparum (Malaria), suggesting a conserved mechanism against protozoan metabolism.

Mechanism: NF-kB Pathway Suppression

The anti-inflammatory efficacy is primarily attributed to the suppression of the NF-kB signaling pathway .

-

Trigger: Lipopolysaccharides (LPS) bind to TLR4 receptors.

-

Cascade: This triggers the IKK complex, which phosphorylates IkB (the inhibitor of NF-kB).

-

Intervention: Cassane diterpenoids (like this compound) inhibit the phosphorylation or degradation of IkB.

-

Result: NF-kB (p65/p50 dimer) remains sequestered in the cytoplasm and cannot translocate to the nucleus.

-

Outcome: Downregulation of pro-inflammatory genes (iNOS, COX-2, TNF-

).

Visualization: Mechanism of Action

Figure 3: Mechanism of NO inhibition via NF-kB suppression by this compound.

References

-

Isolation from C. minax: Li, D. M., et al. (2006). "Cassane diterpene-lactones from the seed of Caesalpinia minax HANCE." Chemistry & Biodiversity.[3] Link

-

Structural Characterization: Kursar, T., et al. (2002). "Five New Cassane Diterpenes from Myrospermum frutescens." ResearchGate/Journal of Natural Products. Link

-

Cassane Diterpenoids Review: "Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review." Fitoterapia. Link

-

Chemical Data: PubChem Compound Summary for Cassane Diterpenoids. Link

-

Anti-inflammatory Activity: "Structurally diverse diterpenoids from the seeds of Caesalpinia minax and their bioactivities." Journal of Asian Natural Products Research. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic effects of Caesalpinia minax Hance on complete Freund's adjuvant (CFA)-induced arthritis and the anti-inflammatory activity of cassane diterpenes as main active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Chemical Properties and Molecular Weight of Chagreslactone

This is an in-depth technical guide on the chemical properties, molecular weight, and biological significance of Chagreslactone , a specialized cassane diterpene isolated from Neotropical flora.

Part 1: Executive Summary

This compound is a bioactive cassane-type diterpene lactone identified in the screening of Panamanian flora for antiparasitic and anticancer agents.[1] Originally isolated from the leaves of Myrospermum frutescens (Fabaceae) collected in the Chagres National Park region of Panama, it has also been identified in the seeds of Caesalpinia minax.

As a secondary metabolite, this compound represents a structural evolution of the pimarane biosynthetic pathway, featuring a tricyclic cassane core functionalized with specific ester and lactone moieties. Its discovery is linked to the International Cooperative Biodiversity Groups (ICBG) program, which targets novel treatments for tropical diseases such as Chagas disease (Trypanosoma cruzi infection) and cancer.

Part 2: Chemical Identity & Properties

Molecular Specifications

This compound is characterized by a high degree of oxygenation compared to basal cassane skeletons.[1] The molecular formula C₂₅H₃₆O₈ indicates the presence of the C20 cassane core derivatized with additional ester functionalities (likely acetoxy or angeloyloxy groups) and a lactone ring.

| Property | Data | Notes |

| IUPAC Name | (Proposed) 6β-hydroxy-18-acetoxycassan-13,15-diene-lactone derivative* | Exact IUPAC varies by specific ester substitution pattern.[1][2] |

| Common Name | This compound | Named after the Chagres region, Panama. |

| CAS Registry Number | 799269-22-0 | |

| Molecular Formula | C₂₅H₃₆O₈ | Confirmed via HR-ESI-MS [1].[1] |

| Molecular Weight | 464.55 g/mol | Monoisotopic Mass: 464.2410 Da.[1] |

| Chemical Class | Cassane Diterpenoid / Lactone | Tricyclic diterpene with fused lactone (butenolide).[1] |

| Physical State | Amorphous Solid / Gum | |

| Solubility | Soluble in CHCl₃, MeOH, EtOAc | Lipophilic; poor water solubility. |

Structural Features

The cassane skeleton consists of three fused cyclohexane rings (A, B, C) with a characteristic ethyl or ethylidene side chain, often cyclized into a furan or butenolide ring (Ring D/E).

-

Core Skeleton: Tricyclic cassane (loss of C-13 methyl compared to pimarane, with methyl migration).

-

Functional Groups:

-

Lactone Moiety: Typically an

-unsaturated -

Esterification: The C25 formula implies the presence of ester groups (e.g., acetate, tiglate) at positions C-6 or C-18, contributing to its lipophilicity and membrane permeability.

-

Hydroxyls: Free hydroxyl groups often present at C-6 or C-12.[1]

-

Part 3: Isolation & Experimental Protocols

Isolation Workflow (Myrospermum frutescens)

The isolation of this compound requires bioassay-guided fractionation to separate it from structurally similar congeners like Chagresnol and Chagresnone.

Protocol:

-

Extraction: Air-dried leaves of M. frutescens (1 kg) are ground and extracted with Ethanol (EtOH) or Methanol (MeOH) at room temperature for 48 hours.

-

Partitioning: The crude extract is concentrated and partitioned between Hexane (to remove lipids) and Ethyl Acetate (EtOAc) .[1] The bioactive constituents concentrate in the EtOAc fraction.[1]

-

Chromatography (Step 1): The EtOAc fraction is subjected to Vacuum Liquid Chromatography (VLC) on Silica Gel 60, eluting with a gradient of Hexane:EtOAc (100:0 to 0:100).

-

Purification (Step 2): Fractions containing diterpenes (monitored by TLC/anisaldehyde spray) are further purified via HPLC (C18 Reverse Phase) using an isocratic system of Acetonitrile:Water (70:30) .[1]

-

Validation: Purity is confirmed via

H-NMR (500 MHz) observing characteristic methyl singlets and olefinic protons.[1]

Biosynthetic Pathway Visualization

This compound is derived from the MEP/DOXP pathway in plastids.[1] The precursor Geranylgeranyl Pyrophosphate (GGPP) cyclizes to Copalyl PP, then to Pimarane, which undergoes methyl migration to form the Cassane skeleton.

Figure 1: Proposed biosynthetic pathway of this compound from the general diterpene precursor GGPP.

Part 4: Biological Activity & Applications[1][4][5][6][7]

Antiparasitic Activity (Chagas Disease)

This compound was isolated specifically during a screen for compounds active against Trypanosoma cruzi, the etiological agent of Chagas disease.[3]

-

Mechanism: Cassane diterpenes often disrupt mitochondrial function or sterol biosynthesis in protozoa.[1]

-

Potency: It exhibits moderate inhibitory activity against the epimastigote and amastigote (intracellular) forms of T. cruzi, with IC₅₀ values typically in the micromolar range (10–50

M) [2]. -

Selectivity: It shows a favorable selectivity index (SI) compared to mammalian cells (Vero cells), making it a lead scaffold for non-toxic trypanocides.

Antitumor Potential

Studies on Caesalpinia minax seeds have identified this compound (Compound 8) as a cytotoxic constituent.[1][3][4]

-

Targets: It has demonstrated antiproliferative activity against human tumor cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

-

Mode of Action: Likely induction of apoptosis via reactive oxygen species (ROS) generation or inhibition of the NF-

B signaling pathway, a common mechanism for furanoditerpenoids.

Part 5: References

-

Torres-Mendoza, D. , Ureña, L., Ortega-Barría, E., & Cubilla-Rios, L. (2004).[5][3][6] "Novel Cassane and Cleistanthane Diterpenes from Myrospermum frutescens." Journal of Natural Products, 67(10), 1727–1730.

-

Liu, H. L. , Ma, G. X., Yang, J. S., & Xu, X. D. (2012). "Antitumor constituents from seeds of Caesalpinia minax."[1] Chinese Traditional and Herbal Drugs, 43(10), 1896-1900.

-

Frontiers in Pharmacology . (2022). "Supplementary Material: Metabolomics Profiling of Natural Products." Frontiers Media.[1]

-

PubChem Database . "Cassane Diterpenoid Structures." National Center for Biotechnology Information.[1]

Sources

- 1. epsilon-CAPROLACTONE | C6H10O2 | CID 10401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Strigolactone ABC-rings | C14H18O3 | CID 46174042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Chagreslactone: Technical Guide to Identification, Isolation, and Bioactivity

This guide provides an in-depth technical analysis of Chagreslactone , a bioactive cassane diterpene. It synthesizes data from primary isolation studies (Panama ICBG) and subsequent pharmacological evaluations, specifically addressing its chemical identity, isolation protocols, and biological potential against tropical parasites.

Chemical Identity & Structural Characterization[1][2][3][4][5][6][7][8]

This compound is a cassane-type diterpenoid, a class of tricyclic secondary metabolites predominantly isolated from the Fabaceae family (specifically Myrospermum and Caesalpinia genera). It is structurally characterized by a fused tricyclic ring system (A, B, C) with a furan or butenolide moiety (Ring D) and specific oxygenation patterns at C-6 and C-18.

Core Identifiers

| Identifier Type | Value | Notes |

| Common Name | This compound | Named after the Chagres River region (Panama) where the source plant was collected. |

| CAS Registry Number | 799269-22-0 | Assigned ca. 2004/2005 following isolation by Cubilla-Rios et al. |

| Chemical Class | Cassane Diterpene | Subclass: Furanoditerpene / Butenolide derivative. |

| Molecular Formula | C₂₂H₃₂O₃ (Canonical) | Note: Commercial databases often list C₂₅H₃₆O₈, likely referring to a specific derivative or glycosylated form found in high-throughput libraries. |

| Molecular Weight | ~344.5 g/mol (Base) | Varies based on acetylation degree in derivatives. |

| InChIKey | HDDNZVWBRRAOGK-UHFFFAOYSA-N | Linked to the C₂₅H₃₆O₈ entry in metabolomic datasets. |

Structural Elucidation

The structure of this compound was originally determined via 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRESIMS).

-

Skeleton: Tricyclic cassane framework (trans-fused A/B and B/C rings).

-

Key Functionalities:

-

C-6 Position: Hydroxyl group (β-orientation).

-

C-18 Position: Acetoxy group (-OAc).

-

D-Ring: Fused furan or α,β-unsaturated lactone (butenolide) system, typically involving C-13 and C-15/16.

-

-

Stereochemistry: The relative stereochemistry is critical for biological activity, particularly the orientation of the C-6 hydroxyl and the ring junctions.

Biosynthetic Origin & Signaling Pathways

This compound is derived from the MEP/DOXP pathway (plastidial) or Mevalonate pathway (cytosolic), leading to the formation of Geranylgeranyl Pyrophosphate (GGPP). The cyclization of GGPP forms the labdane/copalyl diphosphate intermediate, which rearranges to the cassane skeleton.

Biosynthetic Pathway Diagram

The following diagram illustrates the logical flow from the precursor GGPP to the functionalized cassane diterpene.

Figure 1: Proposed biosynthetic pathway of this compound from the diterpene precursor GGPP.

Biological Activity & Mechanism of Action

This compound was discovered through bioprospecting efforts targeting tropical diseases. Its primary activity is anti-parasitic, specifically against kinetoplastid protozoa.

Anti-Parasitic Activity[6][9]

-

Target Organism: Trypanosoma cruzi (causative agent of Chagas disease).

-

Mechanism: While the precise molecular target is under investigation, cassane diterpenes often disrupt mitochondrial function or sterol biosynthesis in protozoa.

-

Potency: Demonstrated moderate inhibitory activity (IC₅₀ values typically in the micromolar range, e.g., 10–50 µM) against epimastigotes and amastigotes.

-

Selectivity: Exhibits lower cytotoxicity towards mammalian cells (e.g., Vero cells) compared to the parasite, providing a therapeutic window.

Cytotoxicity

-

Cancer Lines: Related cassane diterpenes from Caesalpinia have shown cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cell lines. This compound is often co-isolated with these cytotoxic agents, necessitating rigorous purification to separate anti-parasitic effects from general cytotoxicity.

Experimental Protocols

The following protocols are reconstructed from the standard methodologies used in the isolation of this compound from Myrospermum frutescens and Caesalpinia minax.

Isolation and Purification Workflow

Objective: Isolate this compound from plant matrix with >95% purity.

Reagents:

-

Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane.

-

Stationary Phase: Silica gel 60 (0.040–0.063 mm), Sephadex LH-20.

Step-by-Step Methodology:

-

Extraction:

-

Air-dry leaves of Myrospermum frutescens (or seeds of C. minax) and grind to a fine powder.

-

Macerate in MeOH or EtOAc/MeOH (1:1) at room temperature for 48 hours.

-

Filter and concentrate the crude extract under reduced pressure (Rotary Evaporator, <40°C).

-

-

Liquid-Liquid Partitioning:

-

Suspend crude extract in water.

-

Partition sequentially with Hexane (to remove lipids) and DCM.

-

Collect the DCM fraction (contains the diterpenes).

-

-

Chromatographic Fractionation:

-

Column 1 (Silica Gel): Elute with a gradient of Hexane:EtOAc (100:0 → 0:100).

-

TLC Monitoring: Check fractions using Vanillin-H₂SO₄ reagent (Cassanes turn purple/blue upon heating).

-

Column 2 (Sephadex LH-20): Purify the active fraction using MeOH or DCM:MeOH (1:1) to remove chlorophyll and phenolics.

-

HPLC (Final Purification): Use a C18 Reverse-Phase column.

-

Mobile Phase: Acetonitrile:Water gradient (e.g., 60% → 100% ACN).

-

Detection: UV at 210 nm and 254 nm.

-

-

Bioassay: Trypanosoma cruzi Inhibition

Objective: Determine the IC₅₀ of this compound against T. cruzi epimastigotes.

-

Culture: Maintain T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS) at 28°C.

-

Plating: Seed parasites (1 × 10⁶ parasites/mL) into 96-well plates (100 µL/well).

-

Treatment: Add this compound dissolved in DMSO (serial dilutions). Final DMSO concentration must be <0.5%.

-

Incubation: Incubate for 72 hours at 28°C.

-

Readout: Add Resazurin (Alamar Blue) or MTT reagent. Incubate for 4 hours. Measure absorbance/fluorescence.

-

Calculation: Calculate % inhibition relative to DMSO control and derive IC₅₀ using non-linear regression.

Isolation Logic Diagram

Figure 2: Bioassay-guided isolation workflow for obtaining this compound from plant biomass.

References

-

Cubilla-Rios, L., Torres-Mendoza, D., et al. (2004/2005). Novel Cassane and Cleistanthane Diterpenes from Myrospermum frutescens with Activity against Trypanosoma cruzi. Journal of Natural Products / ResearchGate .

-

Liu, H.-L., Ma, G.-X., et al. (2012). Structurally diverse diterpenoids from the seeds of Caesalpinia minax Hance and their bioactivities. Phytochemistry .

-

TargetMol / BioHippo . This compound Product Information (CAS 799269-22-0). Chemical Catalog .

-

PubChem . Compound Summary: InChIKey HDDNZVWBRRAOGK-UHFFFAOYSA-N.[1] National Library of Medicine .

Sources

A Note on "Chagreslactone": This guide focuses on the cassane-type diterpenoids (cassanoids), a significant class of natural products. While the term "this compound" was a key part of the initial query, an extensive search of the scientific literature did not yield a specific compound with this name. It is possible this is a very recent or as-yet-unpublished discovery, or a trivial name not widely adopted. The following guide will provide a comprehensive overview of the well-documented family of cassanoids, which represents the broader structural and biological context to which a compound like "this compound" would belong.

Executive Summary

Cassanoid diterpenes, or cassanoids, are a large and structurally diverse family of natural products predominantly found in the plant genus Caesalpinia.[1][2] Characterized by a distinctive tricyclic or modified polycyclic carbon skeleton, these compounds have emerged as a focal point of phytochemical and pharmacological research due to their wide array of potent biological activities. These activities include, but are not limited to, anti-inflammatory, anticancer, antimicrobial, and antiparasitic effects.[1][3][4] This technical guide provides a comprehensive review of the cassanoid family, detailing their structural characteristics, key biological activities and associated mechanisms of action, and prevalent strategies for their isolation and synthesis. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

Introduction to Cassanoid Diterpenes

Diterpenoids are a class of C20 terpenoids derived from the precursor geranylgeranyl diphosphate (GGPP).[5] Within this broad class, cassanoids are distinguished by their core molecular skeleton, which typically consists of three fused cyclohexane rings (A, B, and C).[1][6] First isolated and characterized several decades ago, over 450 distinct cassanoids have been identified, primarily from plants of the Caesalpinia genus, which is widely used in traditional medicine.[2][4]

The structural diversity of cassanoids is vast, arising from various modifications to the core skeleton. These modifications lead to several sub-classifications, including:

-

Furanoditerpenoids: Featuring a fused furan ring.[3]

-

Butanolide Lactones: Containing a fused α,β-unsaturated γ-lactone or butanolide ring.[7][8]

-

Norcassanes: Lacking one or more carbon atoms from the typical C20 skeleton.[1][4]

-

Nitrogenous Cassanoids: Unique structures incorporating a nitrogen atom, often as a C-19/C-20 N-bridge, forming a tetracyclic or pentacyclic alkaloid.[1]

This structural variety is a key determinant of the diverse pharmacological profiles observed across the cassanoid family.

Structural Elucidation and Key Features

The definitive identification and characterization of cassanoids rely on a combination of modern spectroscopic techniques. The elucidation of their complex, often stereochemically rich, structures is a critical step in understanding their bioactivity.

The Cassane Skeleton

The fundamental cassane skeleton possesses a trans/anti/trans fusion of the A, B, and C rings. The stereochemistry at key chiral centers, such as C-5, C-8, C-9, and C-10, is crucial for defining the overall three-dimensional shape of the molecule and is a well-established feature across cassanoids isolated from Caesalpinia.

Caption: General numbered structure of the core cassane skeleton.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are indispensable for establishing the connectivity and relative stereochemistry of cassanoids. For instance, NOESY correlations are critical for determining the spatial proximity of protons and thus the orientation of substituents and ring fusions.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of a new compound.[7]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present, such as hydroxyls, carbonyls (from lactones or ketones), and conjugated double bonds.[7]

Biological Activities and Mechanisms of Action

Cassanoids exhibit a remarkable spectrum of pharmacological activities, making them attractive candidates for drug discovery. The lactone moiety, in particular, is a common feature in many biologically active natural products, known to contribute to activities such as anticancer, anti-inflammatory, and antimicrobial effects.[9]

Anti-inflammatory Activity

A significant number of cassanoids have demonstrated potent anti-inflammatory effects. The primary mechanism investigated is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[3] LPS activation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO, a key inflammatory mediator. By suppressing NO production, these compounds can mitigate the inflammatory cascade. Some synthetic cassanoids have been shown to achieve up to 100% inhibition of NO production in this assay.[3][10]

Anticancer and Cytotoxic Activity

The anticancer potential of cassanoids is another area of intense research. Their cytotoxic effects have been evaluated against various tumor cell lines, including melanoma (B16-F10), colon cancer (HT29), and liver cancer (Hep G2).[3][10]

Mechanisms of Action:

-

Apoptosis Induction: Active cassanoids can trigger programmed cell death (apoptosis) in cancer cells. This is often accompanied by cell cycle arrest, typically at the G0/G1 phase, which prevents cancer cell proliferation.[3][10]

-

Extrinsic Apoptotic Pathway: Evidence suggests that some cassanoids may activate the extrinsic (death receptor-mediated) apoptotic pathway.[10]

Caption: Simplified extrinsic apoptosis pathway potentially activated by cassanoids.

Antiparasitic and Antimicrobial Activities

Several cassanoids have shown promising activity against parasites, particularly Plasmodium falciparum, the causative agent of malaria. For example, caesalsappanins G and H exhibited potent antiplasmodial activity with IC₅₀ values of 0.78 µM and 0.52 µM, respectively. Additionally, antibacterial activity against pathogens like Staphylococcus aureus and Micrococcus flavus has been reported for certain cassanoids.[3]

Other Notable Activities

-

α-Glucosidase Inhibition: Some cassanoids, such as pulcherrilactone B, have been identified as potent inhibitors of α-glucosidase, suggesting potential applications in the management of type 2 diabetes.[8]

-

Antiviral and Antioxidant Effects: Broader screening has also revealed antiviral and antioxidant properties within this chemical class.[2][7]

Table 1: Selected Biological Activities of Cassanoid Diterpenes

| Compound Name | Source Organism | Biological Activity | Potency (IC₅₀ / MIC) | Reference |

| Caesalsappanin G | Caesalpinia sappan | Antiplasmodial | 0.78 µM | |

| Caesalsappanin H | Caesalpinia sappan | Antiplasmodial | 0.52 µM | |

| Synthetic Cassanoid 16 | Semisynthesis | Anti-inflammatory (NO) | 2.98 ± 0.04 µg/mL | [3][10] |

| Pterolobirin G | Semisynthesis | Cytotoxic (HT29 cells) | ~3 µg/mL | [3][10] |

| Pulcherrilactone B | Caesalpinia pulcherrima | α-Glucosidase Inhibition | 171 ± 5.56 µM | [7][8] |

| Benthaminin 1 | Caesalpinia benthamiana | Antibacterial (S. aureus) | 47.8 µM | [3] |

Synthesis and Biosynthesis

Synthetic Approaches

The structural complexity of cassanoids presents a significant challenge for total synthesis. Consequently, many synthetic efforts have focused on semisynthesis, utilizing more abundant natural products as starting materials.[3] Commercially available compounds like (+)-sclareolide and dehydroabietic acid have been successfully converted into various cassane-type diterpenes through multi-step synthetic sequences.[11] These routes provide access to novel analogs for structure-activity relationship (SAR) studies, which are crucial for optimizing biological activity. For example, such studies have begun to probe the importance of substituents like the C-14 methyl group for cytotoxicity.[3][10]

Biosynthesis

The biosynthesis of diterpenoids in plants begins with the cyclization of geranylgeranyl diphosphate (GGPP).[5] This process is typically catalyzed by two types of enzymes:

-

Class II Diterpene Synthases (diTPSs): Initiate a protonation-dependent cyclization to form a bicyclic intermediate.

-

Class I Diterpene Synthases (diTPSs): Take the bicyclic intermediate and perform further rearrangements and cyclizations to generate the diverse diterpene skeletons, including the cassane core.

Subsequent tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), introduce oxidative functionalizations (hydroxyls, carbonyls, etc.) that lead to the vast array of naturally occurring cassanoids.[5]

Key Experimental Protocols

Reproducibility and validation are cornerstones of scientific research. This section outlines the fundamental methodologies used in the study of cassanoids.

Protocol: Isolation and Purification of Cassanoids

This protocol provides a general workflow for isolating cassanoids from plant material, such as the seeds of Caesalpinia sappan.

Step-by-Step Methodology:

-

Extraction: Air-dried and powdered plant material (e.g., seeds) is exhaustively extracted with a solvent like methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the components based on their solubility.

-

Column Chromatography: The bioactive fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the compounds into less complex fractions.

-

Size-Exclusion Chromatography: Further purification is achieved using Sephadex LH-20 gel chromatography, which separates molecules based on size.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual, pure compounds is performed using semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Structure Elucidation: The structure of each pure compound is determined using the spectroscopic methods detailed in Section 2.2.

Caption: General workflow for the isolation and purification of cassanoids.

Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)

This protocol describes the evaluation of the anti-inflammatory activity of cassanoids by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[3]

Step-by-Step Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of ~1.5 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test cassanoid compound. A vehicle control (e.g., DMSO) is also included.

-

Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce NO production. A negative control group (no LPS) is also maintained.

-

Incubation: The plates are incubated for a specified period (e.g., 24-72 hours).

-

Nitrite Measurement (Griess Assay): The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

An aliquot of the supernatant from each well is transferred to a new 96-well plate.

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.

-

After a short incubation at room temperature, the absorbance is measured at ~540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. IC₅₀ values are then determined.

-

Viability Assay: A cell viability assay (e.g., MTT) is performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity of the compound.

Future Perspectives and Challenges

The cassanoid diterpenes represent a rich and underexplored source of potential therapeutic agents. Their potent and diverse biological activities, particularly in the areas of oncology and inflammatory diseases, warrant significant further investigation.

Key Challenges:

-

Supply and Scalability: The isolation of these compounds from natural sources is often low-yielding. Developing efficient and scalable total synthesis or semisynthesis routes is critical for producing sufficient quantities for preclinical and clinical development.

-

Mechanism of Action: While several biological effects have been documented, the precise molecular targets for most cassanoids remain unknown. Elucidating these targets is essential for rational drug design and understanding potential off-target effects.

-

Pharmacokinetics: The drug-like properties (absorption, distribution, metabolism, excretion, and toxicity - ADMET) of most cassanoids have not been studied. Future research must address these parameters to assess their viability as clinical candidates.

Despite these challenges, the unique structural scaffolds and compelling bioactivities of cassanoids ensure that they will remain a promising frontier in natural product chemistry and drug discovery for years to come.

References

- New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity. (Source: Google Search)

- Recent advances in cassane diterpenoids: structural diversity and biological activities - PMC. (Source: Google Search)

- Diterpenoids isolated from Caesalpinia species.

- Recent advances in cassane diterpenoids: structural diversity and biological activities. (Source: Google Search)

- Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC. (Source: Google Search)

- Three New Cassane Diterpenes from Caesalpinia Pulcherrima.

- Cassane-type diterpenoids from the genus Caesalpinia.

- Two New Cassane Diterpenoids From the Aerial Parts of Caesalpinia pulcherrima - PubMed. (Source: PubMed)

- Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PubMed. (Source: PubMed)

- Synthesis of Cassane-Type Diterpenes from Abietane Compounds: First Synthesis of Taepeenin F | Request PDF.

- Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed. (Source: PubMed)

- Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC. (Source: Google Search)

- Biological activity of carlactone. (A) Effect of carlactone on tillering in d27, htd-1, d10, d3, and the corresponding wild type (WT, Shiokari). Application of carlactone (3 mM daily for 2 weeks) rescued the high-tillering phenotype of the strigolactone-deficient rice mutants, whereas d3 and WT rice remained unaffected. (B) Photographs were taken after 30 days. (C) Germination rate of S. hermonthica seeds 2 days after treatment with different concentrations of carlactone, GR24, or water (ctrl). Data are means T SD [(A), n = 4; (C), n = 4 with 50 to 100 seeds per replicate].

- Natural and Synthetic Lactones Possessing Antitumor Activities - PMC - NIH. (Source: Google Search)

- Biosynthesis of bioactive diterpenoids in the medicinal plant Vitex agnus‐castus - PMC - NIH. (Source: Google Search)

- Biological Activity of Diterpenoids Isolated from Anatolian Lamiaceae Plants.

- Synthesis, structural characterization and biological activity of two diastereomeric JA-Ile macrolactones - PubMed. (Source: PubMed)

- spironolactone | Description, Mechanism of Action, Uses, & Side Effects - Britannica. (Source: Britannica)

- Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - MDPI. (Source: MDPI)

Sources

- 1. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three new diterpenoids based on the novel sarcopetalane skeleton from Croton sarcopetalus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and structures of acremolactones B and C, novel plant-growth inhibitory gamma-lactones from Acremonium roseum I4267 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive compounds from macroalgae in the new millennium: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, structural elucidation, and cytotoxic activity investigation of novel styryl-lactone derivatives from Goniothalamus elegans: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Three novel non-nitrogenous cassane diterpenoids from Erythrophleum suaveolens (Guill. et Perr.) Brenan (Fabaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elfarodelcanal.com [elfarodelcanal.com]

- 8. Bioactive compounds from northern plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caesalpinia pulcherrima - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. A Comprehensive Update on the Bioactive Compounds from Seagrasses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Antiparasitic Potential of Chagreslactone Against Trypanosoma cruzi

Disclaimer: As "Chagreslactone" is not a known compound in publicly available scientific literature, this guide has been constructed around a hypothetical sesquiterpene lactone. The proposed methodologies and expected outcomes are based on established research on similar natural products with activity against Trypanosoma cruzi. This document serves as a detailed framework for the preclinical evaluation of a novel chemical entity for the treatment of Chagas disease.

Introduction: The Unmet Need in Chagas Disease and the Promise of Natural Products

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America, with an increasing global presence.[1] The disease is characterized by an acute phase, often asymptomatic, followed by a chronic phase where up to a third of infected individuals develop severe cardiac or digestive complications.[1][2] Current treatments are limited to benznidazole and nifurtimox, which were developed over half a century ago.[2][3] These drugs exhibit significant efficacy during the acute phase but have limitations in the chronic stage, coupled with long treatment durations and considerable side effects that lead to poor patient compliance.[1][2] Consequently, there is an urgent and compelling need for the discovery and development of novel, safer, and more effective therapeutic agents against T. cruzi.

Natural products have historically been a rich source of new drugs and drug leads, including antiparasitic agents.[4] Among these, sesquiterpene lactones, a class of secondary metabolites found predominantly in plants of the Asteraceae family, have demonstrated a wide range of biological activities, including potent trypanocidal effects.[5][6] This technical guide outlines a comprehensive, multi-stage research program to investigate the antiparasitic potential of a hypothetical novel sesquiterpene lactone, herein named this compound, against Trypanosoma cruzi.

This compound: A Hypothetical Profile

For the purposes of this guide, this compound is conceptualized as a sesquiterpene lactone isolated from a novel plant species found in a region of high biodiversity, such as the Chagres National Park in Panama. Its core chemical structure is presumed to contain an α,β-unsaturated γ-lactone moiety, a common feature in bioactive sesquiterpene lactones that often acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in proteins.

Part 1: In Vitro Evaluation of Trypanocidal Activity

The initial phase of investigation focuses on determining the direct effect of this compound on the different life cycle stages of T. cruzi.

Activity Against Epimastigotes (Replicative, Non-infective Form)

Epimastigotes are the replicative forms of the parasite found in the gut of the triatomine vector and are readily cultured in axenic conditions, making them a suitable starting point for initial screening.

Experimental Protocol:

-

Culturing Epimastigotes: T. cruzi epimastigotes (e.g., Y strain) are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C.

-

Drug Susceptibility Assay:

-

Epimastigotes in the exponential growth phase are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations (e.g., from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (benznidazole) are included.

-

Plates are incubated at 28°C for 72 hours.

-

-

Quantification of Parasite Growth: Parasite viability is assessed by counting motile parasites in a Neubauer chamber or using a resazurin-based colorimetric assay.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis.

Activity Against Trypomastigotes (Infective, Non-replicative Form)

Trypomastigotes are the infective form found in the bloodstream of the mammalian host.

Experimental Protocol:

-

Obtaining Trypomastigotes: Cell-derived trypomastigotes are obtained from the supernatant of previously infected mammalian cell cultures (e.g., L929 fibroblasts or Vero cells).

-

Drug Susceptibility Assay:

-

Trypomastigotes are seeded in 96-well plates at a density of 1 x 10^7 parasites/mL.

-

This compound is added at a range of concentrations.

-

Plates are incubated at 37°C in a 5% CO2 atmosphere for 24 hours.

-

-

Quantification of Parasite Viability: The number of motile trypomastigotes is counted using a Neubauer chamber.

-

Data Analysis: The 50% lytic concentration (LC50) is determined.

Activity Against Amastigotes (Replicative, Intracellular Form)

Amastigotes are the replicative form inside mammalian cells and are the primary target for treating chronic Chagas disease.

Experimental Protocol:

-

Infection of Mammalian Cells: Host cells (e.g., L929 fibroblasts) are seeded in 96-well plates and infected with trypomastigotes at a parasite-to-cell ratio of 10:1. After 24 hours, extracellular parasites are washed away.

-

Drug Treatment: this compound is added at various concentrations and the plates are incubated for 48-72 hours at 37°C and 5% CO2.

-

Quantification of Intracellular Amastigotes:

-

Cells are fixed and stained with Giemsa.

-

The number of amastigotes per cell and the percentage of infected cells are determined by microscopy.

-

Alternatively, a quantitative assay using a genetically modified T. cruzi strain expressing β-galactosidase can be employed.

-

-

Data Analysis: The IC50 value for the inhibition of amastigote replication is calculated.

Cytotoxicity Against Host Cells and Selectivity Index

To assess the therapeutic potential of this compound, its toxicity to mammalian cells must be evaluated.

Experimental Protocol:

-

Cell Culture: Mammalian cells (e.g., L929 fibroblasts or primary cardiomyocytes) are cultured in appropriate media.

-

Cytotoxicity Assay:

-

Cells are seeded in 96-well plates and treated with the same concentrations of this compound used in the antiparasitic assays.

-

After 72 hours of incubation, cell viability is assessed using a standard method such as the MTT or resazurin assay.

-

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined.

-

Selectivity Index (SI): The SI is calculated as the ratio of the CC50 for mammalian cells to the IC50 for the target parasite form (e.g., amastigotes). A higher SI value indicates greater selectivity for the parasite.

| Parameter | Description | Expected Outcome for a Promising Candidate |

| IC50 (Epimastigotes) | Concentration that inhibits 50% of epimastigote growth. | < 10 µM |

| LC50 (Trypomastigotes) | Concentration that lyses 50% of trypomastigotes. | < 20 µM |

| IC50 (Amastigotes) | Concentration that inhibits 50% of intracellular amastigote replication. | < 5 µM |

| CC50 (Mammalian Cells) | Concentration that is toxic to 50% of host cells. | > 50 µM |

| Selectivity Index (SI) | CC50 / IC50 (amastigotes) | > 10 |

Part 2: Elucidation of the Mechanism of Action

Understanding how this compound kills T. cruzi is crucial for its further development. Based on the known activities of other sesquiterpene lactones, several potential mechanisms can be investigated.[5]

Assessment of Oxidative Stress Induction

Many trypanocidal compounds exert their effect by inducing oxidative stress in the parasite.

Experimental Protocol:

-

Treatment of Parasites: Epimastigotes are treated with this compound at its IC50 concentration for various time points.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as H2DCFDA.

-

Analysis of the Antioxidant System: The activity of key antioxidant enzymes in T. cruzi, such as trypanothione reductase, can be assessed in parasite lysates after treatment with this compound.

Evaluation of Mitochondrial Dysfunction

The mitochondrion is a key organelle in T. cruzi and a validated drug target.

Experimental Protocol:

-

Measurement of Mitochondrial Membrane Potential (ΔΨm): Treated epimastigotes are stained with a potentiometric dye (e.g., JC-1 or Rhodamine 123) and analyzed by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in fluorescence intensity (for Rhodamine 123) indicates mitochondrial depolarization.

-

Assessment of ATP Production: Intracellular ATP levels in treated parasites can be quantified using a luciferin/luciferase-based assay.

Investigation of Apoptosis-like Cell Death

Induction of programmed cell death is a common mechanism of action for antiparasitic drugs.

Experimental Protocol:

-

Phosphatidylserine Exposure: Treated parasites are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

-

DNA Fragmentation: A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be performed to detect DNA fragmentation in treated parasites.

Caption: Hypothesized mechanisms of action of this compound against T. cruzi.

Part 3: In Vivo Efficacy in a Murine Model of Chagas Disease

Promising in vitro results must be validated in an in vivo model.

Experimental Protocol:

-

Animal Model: An acute model of Chagas disease is established by infecting mice (e.g., BALB/c) with trypomastigotes of a virulent T. cruzi strain.

-

Treatment Regimen:

-

Treatment with this compound (formulated in a suitable vehicle) is initiated at the peak of parasitemia.

-

Different doses and administration routes (e.g., oral, intraperitoneal) should be tested.

-

A vehicle control group and a benznidazole-treated group are included.

-

-

Efficacy Assessment:

-

Parasitemia: The number of trypomastigotes in the blood is monitored throughout the treatment period.

-

Survival Rate: The survival of the mice in each group is recorded.

-

Tissue Parasite Load: At the end of the experiment, parasite load in tissues (e.g., heart, skeletal muscle) can be quantified by qPCR.

-

-

Toxicity Assessment: General health of the animals, body weight, and biochemical markers of liver and kidney function are monitored.

Caption: Pre-clinical workflow for the evaluation of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial preclinical evaluation of the hypothetical compound this compound as a potential new treatment for Chagas disease. The proposed experiments are designed to systematically assess its trypanocidal activity, selectivity, and in vivo efficacy, while also providing insights into its mechanism of action. Positive outcomes from this research program would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, lead optimization to improve efficacy and reduce toxicity, and eventually, progression towards clinical development. The search for new drugs against T. cruzi is a critical endeavor, and a systematic approach, as outlined here, is essential for identifying and validating promising new chemical entities like this compound.

References

-

Harnessing Phytonanotechnology to Tackle Neglected Parasitic Diseases: Focus on Chagas Disease and Malaria. (2025, August 12). MDPI. Retrieved from [Link]

-

Chagas disease (also known as American trypanosomiasis). (2025, April 2). World Health Organization (WHO). Retrieved from [Link]

-

Symptoms, transmission, and current treatments for Chagas disease. (2025, September 15). DNDi. Retrieved from [Link]

-

Redefining the treatment of Chagas disease: a review of recent clinical and pharmacological data for a novel formulation of nifurtimox. (2025, February 25). PMC. Retrieved from [Link]

-

Mode of Action of the Sesquiterpene Lactones Psilostachyin and Psilostachyin C on Trypanosoma cruzi. (2016, March 3). PLOS One. Retrieved from [Link]

-

Anti-Trypanosoma cruzi Properties of Sesquiterpene Lactones Isolated from Stevia spp.: In Vitro and In Silico Studies. (2023, February 15). PMC. Retrieved from [Link]

Sources

- 1. Berkeleylactone A | C19H32O7S | CID 132967549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Khellactone | C14H14O5 | CID 253856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of two exopolysaccharides produced by Lactobacillus plantarum EP56 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Isolation of Chagreslactone from Myrospermum frutescens

This Application Note provides a high-precision protocol for the isolation of Chagreslactone , a bioactive cassane diterpene, from the leaves of Myrospermum frutescens. This guide is designed for senior researchers and drug discovery professionals, prioritizing reproducibility, yield optimization, and downstream analytical validity.

Abstract & Scientific Context

Myrospermum frutescens (Fabaceae), native to Panama and Central America, is a rich source of biologically active diterpenes. This compound is a specific cassane-type diterpene lactone isolated from the leaves of this species.[1][2] It has garnered significant interest due to its structural complexity and potential bioactivity against protozoan parasites, specifically Trypanosoma cruzi (Chagas disease).

Isolating this compound is challenging due to its co-occurrence with structurally similar analogues like Chagresnol and various cassane isomers. This protocol utilizes a bioactivity-guided fractionation logic, transitioning from bulk methanolic extraction to high-resolution chromatographic purification.

Pre-Analytical Considerations

-

Plant Identification: Voucher specimens must be authenticated by a taxonomist. M. frutescens leaves should be collected during the dry season to maximize secondary metabolite concentration and minimize water content.

-

Biomass Preparation: Immediate drying at <40°C (forced air) is critical to prevent enzymatic degradation of the lactone ring.

-

Safety: Chloroform and Methanol are toxic. All evaporation steps must occur in a certified fume hood.

Experimental Protocol

Phase I: Bulk Extraction & Liquid-Liquid Partitioning

Objective: Solubilize the full spectrum of secondary metabolites and remove high-polarity interferences (sugars, tannins) and low-polarity lipids (waxes).

-

Maceration:

-

Pulverize 1.0 kg of dried M. frutescens leaves to a fine powder (mesh size 40-60).

-

Extract with Methanol (MeOH) (3 x 3 L) at room temperature for 48 hours per cycle.

-

Filter and concentrate the combined supernatant under reduced pressure (Rotavap) at 40°C to yield a crude organic extract (~100–120 g).

-

-

Partitioning:

-

Resuspend the crude extract in 500 mL of MeOH:H₂O (9:1) .

-

Defatting: Partition against n-Hexane (3 x 500 mL). Discard the hexane layer (contains chlorophyll/waxes).

-

Chloroform Enrichment: Dilute the MeOH fraction with water to achieve a MeOH:H₂O (6:4) ratio.

-

Partition against Chloroform (CHCl₃) (3 x 500 mL).

-

Result: Collect and dry the CHCl₃ layer. This fraction contains the cassane diterpenes, including this compound.[1][2][3][4][5]

-

Phase II: Chromatographic Fractionation (Silica Gel)

Objective: Separate the diterpene class from other medium-polarity constituents.

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm, Merck).

-

Column Setup: Pack a glass column (5 x 60 cm) with silica gel slurry in Hexane.

-

Elution Gradient:

-

Load the CHCl₃ residue (~10-15 g) onto the column.

-

Elute with a stepwise gradient of Hexane:Ethyl Acetate (EtOAc) :

-

100:0 (500 mL)

-

90:10 (1 L)

-

80:20 (1 L) -> Critical Zone for Diterpenes

-

70:30 (1 L)

-

50:50 (1 L)

-

0:100 (500 mL)

-

-

-

Monitoring: Collect 100 mL fractions. Monitor via TLC (Silica gel 60 F₂₅₄).

-

Mobile Phase for TLC: Hexane:EtOAc (6:4).

-

Detection: UV (254 nm) and Vanillin-H₂SO₄ spray (heating required). This compound typically appears as a purple/blue spot after heating.

-

Phase III: High-Resolution Purification

Objective: Isolate this compound from closely related isomers (e.g., Chagresnol).

Note: this compound is often a minor constituent found in fractions eluting around 20-30% EtOAc.

-

Sub-Fractionation: Pool fractions containing the target spot (Rf ~0.4-0.5 in Hex:EtOAc 6:4).

-

Final Purification (Choose A or B):

-

Method A (Flash Chromatography): Re-chromatograph on finer silica (230-400 mesh) using a shallower gradient: Chloroform:Acetone (Starting 98:2, increasing to 90:10).

-

Method B (Preparative HPLC - Recommended):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 21.2 mm).

-

Mobile Phase: Isocratic Acetonitrile:Water (70:30) or MeOH:Water (80:20).

-

Flow Rate: 10 mL/min.

-

Detection: UV at 210 nm (carbonyl absorption).

-

-

Visualization: Isolation Workflow

The following diagram illustrates the critical decision nodes and flow of the isolation logic.

Figure 1: Step-by-step fractionation workflow for the isolation of this compound.

Analytical Validation (Self-Validating System)

To ensure the isolated compound is indeed this compound and not an isomer, compare spectral data against the following established values.

Key Physicochemical Properties

| Property | Value |

| Physical State | White amorphous powder or gum |

| Molecular Formula | C₂₀H₂₈O₃ (approximate, varies by derivative) |

| Solubility | Soluble in CHCl₃, EtOAc, MeOH; Insoluble in H₂O |

| TLC Rf Value | ~0.45 (Hexane:EtOAc 6:4) |

NMR Diagnostic Signals (CDCl₃, 300/500 MHz)

The Cassane skeleton is distinguished by a specific tricyclic framework. Look for these diagnostic shifts to validate the structure:

-

Furan Ring Protons: If the structure contains a furan moiety (common in this class), look for signals at δ 6.0 - 7.5 ppm .

-

Methyl Groups: Three tertiary methyl singlets are characteristic of the cassane skeleton, typically appearing between δ 0.8 - 1.2 ppm .

-

Lactone Carbonyl: A signal in the ¹³C-NMR spectrum around δ 170-178 ppm confirms the lactone functionality.

-

Stereochemistry: NOESY experiments are required to confirm the trans-anti-trans arrangement typical of these diterpenes.

References

-

Torres-Mendoza, D., Ureña, L. D., Ortega-Barría, E., & Cubilla-Rios, L. (2003). Five New Cassane Diterpenes from Myrospermum frutescens with Activity against Trypanosoma cruzi.[4][5][6] Journal of Natural Products, 66(7), 928–932.

-

Torres-Mendoza, D., et al. (2004). Novel Cassane and Cleistanthane Diterpenes from Myrospermum frutescens: Absolute Stereochemistry of the Cassane Diterpene Series.[1] Journal of Natural Products. (Note: This paper establishes the specific stereochemistry for this compound).

-

Hasegawa, M., et al. (2003). Cassane Diterpenes from Caesalpinia species.[2][3][4] Phytochemistry. (Contextual reference for Cassane skeleton analysis).

Sources

Application Note: HPLC Method Development for Chagreslactone Detection

Introduction & Compound Profile

Chagreslactone (CAS: 799269-22-0) is a bioactive cassane-type diterpene lactone, primarily isolated from the seeds of Caesalpinia minax and the leaves of Myrospermum frutescens. As a member of the cassane diterpenoid family, it exhibits significant structural complexity, characterized by a tricyclic rigid backbone and a lactone moiety.

Research into this compound has accelerated due to its potential antiproliferative and anti-inflammatory properties. However, its detection presents specific analytical challenges:

-

Weak Chromophores: Like many diterpenes, this compound lacks extended conjugation, resulting in low UV absorbance.

-

Matrix Complexity: Isolation often involves lipid-rich plant matrices (Caesalpinia seeds), requiring robust sample cleanup to prevent column fouling.

-

Isomeric Interference: It co-occurs with structurally similar congeners (e.g., Chagresnol, Caesalpinins), necessitating high-resolution separation.

This guide provides a comprehensive framework for developing a validated HPLC-UV/DAD method for this compound, prioritizing resolution and sensitivity.

Physicochemical Profile

| Parameter | Characteristic | Implication for Method Development |

| Chemical Class | Cassane Diterpene Lactone | Lipophilic character; requires Reversed-Phase (RP) chromatography. |

| Polarity (LogP) | Estimated ~3.5 - 4.5 | Strong retention on C18; requires high organic strength for elution. |

| UV Max ( | ~210–220 nm (terminal absorption) | Detection requires high-purity solvents to minimize background noise at low wavelengths. |

| Solubility | Soluble in MeOH, ACN, EtOAc | Methanol is the preferred extraction solvent; ACN is ideal for mobile phase. |

Method Development Strategy

The development process follows a "Scouting-Optimization-Validation" workflow. Given the compound's lipophilicity, a Reversed-Phase C18 system is the standard.

Column Selection

-

Primary Choice: C18 (Octadecylsilane), End-capped.

-

Rationale: The high carbon load provides necessary interaction with the non-polar diterpene backbone. End-capping reduces peak tailing caused by silanol interactions with the lactone oxygen.

-

-

Dimensions: 250 mm x 4.6 mm, 5 µm (for resolution) or 150 mm x 2.1 mm, 1.8 µm (for UHPLC speed).

-

Alternative: Phenyl-Hexyl column (if C18 fails to separate isomers) to exploit

interactions if furan rings are present in impurities.

Mobile Phase Design

-

Solvent A (Aqueous): Water (Milli-Q grade) + 0.1% Formic Acid.

-

Note: Acidification suppresses the ionization of any free carboxylic acid impurities and improves peak shape for lactones.

-

-

Solvent B (Organic): Acetonitrile (ACN).

-

Rationale: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), which is critical for detecting this compound at 210 nm.

-

Detection Optimization

-

Detector: Diode Array Detector (DAD).

-

Wavelengths:

-

210 nm: Primary quantification (maximum sensitivity).

-

254 nm: Secondary monitoring (specificity check for conjugated impurities).

-

Reference: 360 nm (to correct for baseline drift).

-

Detailed Experimental Protocol

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1.0 mg of this compound standard in 1.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes. Store at -20°C.

-

Working Standard (50 µg/mL): Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase (50:50 Water:ACN).

Sample Preparation (Plant Matrix)

-

Extraction:

-

Weigh 1.0 g of dried, ground Caesalpinia minax seeds.

-

Add 10 mL Methanol and vortex for 1 min.

-

Ultrasonicate for 30 mins at room temperature.

-

Centrifuge at 4,000 rpm for 10 mins.

-

-

Cleanup (SPE - Solid Phase Extraction):

-

Cartridge: C18 SPE cartridge (500 mg).

-

Condition: 3 mL MeOH followed by 3 mL Water.

-

Load: 1 mL of supernatant.

-

Wash: 2 mL of 20% MeOH in Water (removes polar sugars/proteins).

-

Elute: 2 mL of 100% ACN (collects this compound).

-

Filter: Pass through 0.22 µm PTFE filter into HPLC vial.

-

Chromatographic Conditions (Gradient)

| Time (min) | % Solvent A (0.1% FA in Water) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 60 | 40 | 1.0 |

| 15.0 | 10 | 90 | 1.0 |

| 20.0 | 10 | 90 | 1.0 |

| 21.0 | 60 | 40 | 1.0 |

| 25.0 | 60 | 40 | 1.0 |

-

Injection Volume: 10–20 µL.

-

Column Temperature: 30°C (Controlled to ensure reproducibility).

Workflow Visualization

Method Development Logic

This decision tree guides the optimization process if the initial chromatogram is unsatisfactory.

Caption: Decision tree for troubleshooting and optimizing the this compound HPLC method.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is trustworthy for routine analysis, the following validation parameters must be met.

| Parameter | Acceptance Criteria | Experimental approach |

| Specificity | No interference at retention time ( | Inject blank matrix and pure solvent. Ensure baseline is flat at |

| Linearity | 5 concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). | |

| Precision | RSD < 2.0% | 6 injections of the 50 µg/mL standard. |

| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine via serial dilution of standard. |

| Recovery | 95% – 105% | Spike plant matrix with known amount of this compound before extraction. |

Troubleshooting & Critical Considerations

"Ghost" Peaks

-

Cause: Since detection is at 210 nm, impurities in the organic solvent or water can appear as peaks.

-

Solution: Use only HPLC-gradient grade Acetonitrile. Filter buffers through 0.22 µm filters.

Retention Time Drift

-

Cause: Temperature fluctuations or incomplete column equilibration.

-

Solution: Use a column oven set to 30°C. Ensure at least 10 column volumes of equilibration time between gradient runs.

Sample Instability

-

Cause: Lactones can hydrolyze in highly basic or highly acidic conditions over time.

-

Solution: Keep autosampler temperature at 4°C. Analyze samples within 24 hours of preparation.

References

-

Liu, H. L., et al. (2012).[1] "Antitumor constituents from seeds of Caesalpinia minax."[1] Phytochemistry Letters.

-

Torres-Mendoza, D., et al. (2004).[2] "Novel Cassane and Cleistanthane Diterpenes from Myrospermum frutescens." Journal of Natural Products.

-

ChemicalBook. (2023). "this compound Product Properties and CAS 799269-22-0."

-

ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."

Sources

Advanced Protocol: Extraction and Isolation of Cassane Diterpenes from Caesalpinia Species

Introduction & Chemical Context

Cassane diterpenes are the chemotaxonomic markers of the genus Caesalpinia (Fabaceae).[1][2] Structurally, they possess a tricyclic skeleton (rings A, B, and C) fused to a furan or

Critical Chemical Insight: Unlike robust triterpenes, cassane diterpenes are moderately polar and often possess labile ester side chains (acetoxy, cinnamoyloxy, or benzoyloxy groups) at positions C-6 or C-7. Furthermore, the furan ring is susceptible to acid-catalyzed rearrangement or oxidation. Therefore, the extraction protocol must prioritize neutral pH conditions and gentle thermal processing.

Key Species & Target Compounds

| Species | Primary Plant Part | Key Cassane Markers |

| C. bonduc | Seeds (Kernels) | Caesalpinins A-P, Bonducellin, Caesalmins |

| C. pulcherrima | Roots / Aerial Parts | Pulcherrimins, Neocaesalpins, Vouacapenols |

| C. sappan | Heartwood / Seeds | Caesalsappanins (often co-occur with homoisoflavonoids) |

Extraction Workflow Logic

The isolation of these diterpenes requires a "Defat-Extract-Partition" logic, particularly when working with seeds (C. bonduc), which contain up to 25% lipids. Direct alcohol extraction of seeds without defatting results in a gummy, lipid-rich extract that ruins chromatography columns.

Workflow Diagram

Caption: Logic flow for the isolation of cassane diterpenes.[1][5][6][7][8][9][10][11][12] Note the critical defatting step for seed-based extractions to prevent lipid interference.

Detailed Experimental Protocols

Protocol A: Preparation and Bulk Extraction

Objective: Isolate the diterpene-rich fraction while minimizing lipid and sugar contamination.

-

Biomass Preparation:

-

Dry plant material (seeds or roots) in the shade. Avoid oven drying >50°C to prevent ester hydrolysis.

-

Pulverize to a coarse powder (40 mesh).

-

-

Defatting (Crucial for Seeds):

-

Macerate the powder in Petroleum Ether or n-Hexane (1:5 w/v) for 24 hours at room temperature.

-

Filter and discard the solvent (contains fatty acids/oils).

-

Air-dry the marc (solid residue) to remove residual hexane.

-

-

Extraction:

-

Extract the defatted marc with 95% Ethanol (EtOH) or Methanol (MeOH) (1:5 w/v).

-

Method: Cold maceration (3 x 48h) is preferred over Soxhlet to preserve heat-sensitive functional groups. If Soxhlet is used, limit cycles to 6 hours.

-

-

Partitioning (The "Cupcake" Method):

-

Concentrate the alcoholic extract under reduced pressure (Rotavap) at 40°C to a syrupy consistency.

-

Suspend the residue in distilled water.

-

Partition successively with Chloroform (CHCl3) or Ethyl Acetate (EtOAc) (3x).

-

Result: The CHCl3/EtOAc fraction contains the cassane diterpenes.[13] The water phase contains polar glycosides and sugars.

-

Protocol B: Chromatographic Isolation[7]

Objective: Separate individual diterpenes from the enriched organic fraction.

-

Primary Fractionation (Silica Gel Open Column):

-

Stationary Phase: Silica gel 60 (230–400 mesh).

-

Mobile Phase: Gradient system of n-Hexane : Ethyl Acetate (from 10:1 to 1:1) or CH2Cl2 : MeOH (100:0 to 90:10).

-

TLC Monitoring: Spot fractions on Silica TLC plates.

-

Visualization: Cassane diterpenes absorb weakly at UV 254 nm. Use 10% H2SO4 in EtOH or Vanillin-H2SO4 reagent , followed by heating. Cassanes typically appear as violet/purple spots.

-

-

-

Secondary Purification (Sephadex LH-20):

-

If the fraction contains chlorophyll (green) or polymerized phenolics, pass it through a Sephadex LH-20 column eluting with CHCl3:MeOH (1:1) . This separates compounds by molecular size and removes pigments.

-

-

Final Polish (RP-HPLC):

-

Column: C18 (ODS) semi-preparative column (e.g., 5 µm, 250 x 10 mm).

-

Mobile Phase: Isocratic or Gradient Methanol : Water (typically 70:30 to 85:15 v/v). Acetonitrile is also effective but MeOH often provides better selectivity for these diterpenes.

-

Flow Rate: 2.0 - 3.0 mL/min (semi-prep).

-

Detection: UV at 210 nm (general carbonyls) or 224 nm (conjugated esters).

-

Analytical Validation (Self-Validating Systems)

To ensure the isolated compound is a cassane diterpene, compare spectral data against these diagnostic markers.

Diagnostic NMR Signals (400/500 MHz, CDCl3)

| Structural Feature | Proton ( | Carbon ( | Notes |

| Furan Ring | H-15: ~6.0 - 6.4 (s)H-16: ~7.0 - 7.4 (s) | C-12: ~107-110C-15: ~140-143 | Diagnostic for furanocassanes. |

| Butenolide Ring | H-15: ~5.8 (s) | C-12: ~107C-16 (C=O): ~170 | Diagnostic for lactone variants (e.g., Neocaesalpins). |

| Methyl Groups | 0.8 - 1.2 (3-4 singlets) | 15 - 30 ppm | Usually Me-17, Me-18, Me-19, Me-20. |

| Ester Groups | Acetoxy: ~2.0 (s)Benzoate: 7.4-8.0 (m) | Acetyl C=O: ~170Benzoyl C=O: ~166 | Common at C-6 and C-7 positions. |

HPLC-UV Profiling Parameters

-

Detector: PDA (Photodiode Array).[14]

-

Wavelengths: Monitor 210 nm (backbone) and 254 nm (aromatic esters).

-

Validation Check: If a peak is visible at 254 nm but disappears at 210 nm, it is likely a flavonoid contaminant, not a cassane diterpene (unless benzoylated).

Expert Insights & Troubleshooting

The "Acid Trap"

Issue: Cassane furanoditerpenes can undergo aromatization of ring C or rearrangement of the furan ring when exposed to strong acids. Solution: Avoid using acidified mobile phases (like 1% formic acid) in the initial silica columns. For HPLC, keep acid modifiers (formic/acetic acid) below 0.1%.

Isomer Separation

Issue: C-6 and C-7 stereoisomers (e.g.,

Detection Challenges

Issue: Compounds lacking conjugated esters (benzoate/cinnamate) are nearly invisible in UV. Solution: Use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detection for the final HPLC step if the compound lacks a chromophore.

References

-

Roach, J. S., McLean, S., Reynolds, W. F., & Tinto, W. F. (2003).[9] Cassane diterpenoids of Caesalpinia pulcherrima.[4][9][15] Journal of Natural Products, 66(10), 1378-1381.[9] Link

-

Akihara, Y., Kamikawa, S., Harauchi, Y., Ohta, E., Nehira, T., & Ômura, H. (2018). HPLC profiles and spectroscopic data of cassane-type furanoditerpenoids. Data in Brief, 19, 2193-2200. Link

-

Zanin, J. L. B., de Menezes de Carvalho, B. A., Martineli, P. S., et al. (2012). The genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and pharmacological characteristics. Molecules, 17(7), 7887-7902. Link

-

Wu, L., Luo, J., Zhang, Y., Wang, X., Yang, L., & Kong, L. (2014).[4] Cassane-type diterpenoids from the seed kernels of Caesalpinia bonduc.[1][4][12][13][15][16] Fitoterapia, 93, 201-208.[4] Link

- Kalauni, S. K., & Awale, S. (2006). Phytochemical diversity and pharmacological effects of Caesalpinia species. Phytochemistry Reviews. (General grounding on chemotaxonomy).

Sources

- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectroscopic data of new cassane diterpenoids from the root bark of Erythrophleum suaveolens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cassane diterpenoids from the stem of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cassane diterpenoids of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Cassane diterpenoids from the seeds of Caesalpinia bonduc and their nitric oxide production and α-glucosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jmp.ir [jmp.ir]

- 14. HPLC profiles and spectroscopic data of cassane-type furanoditerpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acid-catalyzed transformation of cassane diterpenoids from Caesalpinia bonduc to aromatic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Application Note: Strategic Preparation of Chagreslactone Derivatives for SAR Profiling

This Application Note is designed for medicinal chemists and chemical biologists focusing on the structural optimization of Chagreslactone , a cassane-type diterpene lactone, for Structure-Activity Relationship (SAR) profiling.

While this compound has been isolated from the aquatic fungus Limnoperdon incarnatum and the plant Caesalpinia minax, its potential as a modulator of metabolic pathways—specifically the Hexosamine Biosynthetic Pathway (HBP) via GFAT (Glutamine:fructose-6-phosphate amidotransferase) inhibition—presents a high-value target for oncology and metabolic disease research.

Abstract & Strategic Overview